molecular formula C9H9ClN4 B11893667 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline

Cat. No.: B11893667
M. Wt: 208.65 g/mol
InChI Key: BYKPMTFLDJCLHJ-UHFFFAOYSA-N
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Description

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl and hydrazono groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline typically involves the reaction of 2-chloromethylquinazoline with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-chloromethylquinazoline+hydrazineThis compound\text{2-chloromethylquinazoline} + \text{hydrazine} \rightarrow \text{this compound} 2-chloromethylquinazoline+hydrazine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a wide range of functionalized quinazoline derivatives.

Scientific Research Applications

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties, including anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylquinazoline: A precursor in the synthesis of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline.

    4-Hydrazonoquinazoline: Lacks the chloromethyl group but shares the hydrazono functionality.

    Quinazoline N-oxides: Oxidized derivatives with different electronic properties.

Uniqueness

This compound is unique due to the presence of both chloromethyl and hydrazono groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1-(chloromethyl)-2-quinazolin-4-ylhydrazine

InChI

InChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14)

InChI Key

BYKPMTFLDJCLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NNCCl

Origin of Product

United States

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